molecular formula C9H9IOS B14050516 1-(2-Iodo-5-mercaptophenyl)propan-1-one

1-(2-Iodo-5-mercaptophenyl)propan-1-one

Cat. No.: B14050516
M. Wt: 292.14 g/mol
InChI Key: UBGLYUUMIHQSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodo-5-mercaptophenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with iodine (at the 2-position) and a mercapto (-SH) group (at the 5-position). This compound’s structure combines a ketone functional group with aromatic substituents that confer unique reactivity. The iodine atom, a heavy halogen, enhances polarizability and participates in halogen bonding or cross-coupling reactions, while the thiol group provides nucleophilic and redox-active properties.

Preparation Methods

The synthesis of 1-(2-Iodo-5-mercaptophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodo-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Iodo-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The propanone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2-Iodo-5-mercaptophenyl)propan-1-one and related propanone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
This compound 2-Iodo, 5-mercapto C₉H₉IOS ~292.14 g/mol* High reactivity (iodine for coupling, thiol for nucleophilic/disulfide formation) Organic synthesis, catalysis -
1-(2-Bromo-5-chlorophenyl)propan-1-one 2-Bromo, 5-chloro C₉H₈BrClO 260.52 g/mol Halogenated aromatic ketone; potential for cross-coupling reactions Pharmaceutical intermediates
1-(2-Hydroxy-5-nitrophenyl)propan-1-one 2-Hydroxy, 5-nitro C₉H₉NO₄ 195.17 g/mol Strong electron-withdrawing groups (nitro); acidic phenol group Dye synthesis, nitroarene chemistry
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) 4-Fluoro, methylamino side chain C₁₀H₁₂FNO 181.21 g/mol Cathinone derivative; CNS stimulant Psychoactive substance (regulated)
1-(2,3,4-Trihydroxy-phenyl)-propan-1-one 2,3,4-Trihydroxy C₉H₁₀O₄ 182.18 g/mol High polarity, antioxidant potential Antioxidant research, natural product analogs
Neroli Ketone Cyclohexenyl, methyl, isopropyl C₁₃H₂₀O 192.30 g/mol Volatile, diffusive fragrance note Perfumery, flavoring
(S)-1-(4-Iodo-phenyl)-propan-1-ol 4-Iodo, alcohol (-OH) C₉H₁₁IO 262.09 g/mol Chiral alcohol; iodine for labeling or coupling Asymmetric synthesis, radiopharmaceuticals

Notes: *Molecular weight calculated based on formula C₉H₉IOS (I: 126.90 g/mol, S: 32.07 g/mol).

Key Structural and Functional Differences

Halogen vs. Thiol Reactivity

  • This compound combines iodine’s role in cross-coupling (e.g., Ullmann, Suzuki reactions) with the thiol’s ability to form disulfide bonds or coordinate metals. In contrast, 1-(2-Bromo-5-chlorophenyl)propan-1-one () lacks a thiol but offers dual halogen reactivity for sequential substitution .
  • 4-FMC () replaces halogens/thiols with a fluorine and methylamino group, shifting its application to CNS modulation via monoamine transporter inhibition .

Electron-Withdrawing vs. Electron-Donating Groups

  • The 5-nitro group in 1-(2-Hydroxy-5-nitrophenyl)propan-1-one () increases electrophilicity, making it suitable for nitro reduction or electrophilic aromatic substitution. Conversely, the 5-mercapto group in the target compound is electron-donating, activating the ring for nucleophilic attacks .

Polarity and Solubility

  • 1-(2,3,4-Trihydroxy-phenyl)-propan-1-one () exhibits high water solubility due to three hydroxyl groups, whereas the thiol and iodine in the target compound may reduce solubility in polar solvents but enhance lipophilicity .

Biological Activity

1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features and biological activities. This compound, characterized by the presence of a mercapto group and an iodine atom, plays a significant role in biochemical interactions, particularly involving enzyme inhibition and protein modification.

Chemical Structure and Properties

The molecular formula of this compound is C10H10IOS, with a molar mass of approximately 292.14 g/mol. The compound consists of a propanone moiety attached to a phenyl ring that includes both an iodine atom and a mercapto group, which significantly influences its chemical reactivity and biological activity. The IUPAC name for this compound is 1-(2-iodo-5-sulfanylphenyl)propan-2-one, and its canonical SMILES representation is CC(=O)CC1=C(C(=CC=C1)S)I.

Mechanisms of Biological Activity

The biological activity of this compound can be primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The mercapto group allows the compound to interact with thiol groups in proteins, potentially leading to enzyme inhibition. This characteristic makes it valuable in studies related to enzyme functionality and modulation.
  • Protein Modification : The interaction between the mercapto group and proteins can result in modifications such as disulfide bond formation or other redox reactions, which are crucial for understanding protein dynamics in various biochemical pathways.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological TargetActivity ObservedIC50 Value
Flavivirus NS2B-NS3 ProteaseInhibitory effect observedIC50 = 0.52 μM
Protein ThiolsModulation of activity through redox mechanismsNot specified
Enzyme FunctionalityInhibition through thiol interactionNot specified

In one study, derivatives of similar compounds were synthesized to evaluate their inhibitory activities against the NS2B-NS3 protease of flaviviruses, which are critical human pathogens. The results indicated that modifications in the structure could lead to significant variations in inhibitory potency, emphasizing the importance of structural features in biological activity .

Case Studies

  • Flavivirus Interaction : A detailed investigation into the interactions of compounds similar to this compound revealed that structural modifications could enhance their inhibitory effects against viral proteases. For instance, substituents that increase hydrophobicity have been shown to improve binding affinity and potency .
  • Redox Modulation : Another study focused on how the thiol group interacts with reactive oxygen species (ROS), suggesting that compounds like this compound could be utilized to target redox-sensitive sites within proteins, thereby influencing cellular signaling pathways.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(2-iodo-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9IOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3

InChI Key

UBGLYUUMIHQSDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.